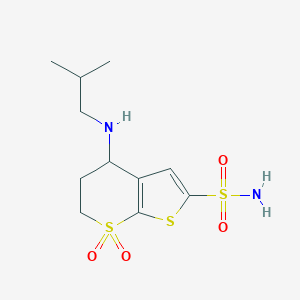

5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide

Beschreibung

5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide (CAS: 123291-07-6) is a sulfonamide derivative with a thieno[2,3-b]thiopyran core. Its molecular formula is C₁₁H₁₈N₂O₄S₃, and it has a molecular weight of 338.467 g/mol . This structural motif aligns it with other sulfonamide-based CA inhibitors used in treating ocular hypertension and glaucoma .

Eigenschaften

IUPAC Name |

4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUCCKXAYBETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869687 | |

| Record name | 4-[(2-Methylpropyl)amino]-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123291-07-6 | |

| Record name | Sezolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123291076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biologische Aktivität

5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide, commonly referred to as a potent carbonic anhydrase inhibitor, has garnered attention for its therapeutic potential in treating ocular hypertension and glaucoma. This compound is part of a broader class of sulfonamides that exhibit significant biological activity through their ability to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in various tissues.

Chemical Structure and Synthesis

The compound features a thieno-thiopyran core structure with a sulfonamide group, which is critical for its biological activity. The synthesis of this compound typically involves enantioselective processes to enhance its potency and selectivity. The use of oxazaborolidine chiral catalysts during the synthesis allows for the production of the more active S-(+)-enantiomer, which has been shown to have superior inhibitory effects on carbonic anhydrases compared to its R counterpart .

The primary mechanism by which 5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide exerts its biological effects is through the inhibition of carbonic anhydrase activity. By binding to the active site of the enzyme, it reduces the secretion of hydrogen ions (H+) in the proximal kidney tubules, leading to decreased intraocular pressure—an essential factor in managing conditions like glaucoma .

1. Inhibition of Carbonic Anhydrases

- Potency : This compound has been reported as a potent inhibitor of various isoforms of carbonic anhydrases (CA II and CA IV), with IC50 values indicating high efficacy in reducing enzyme activity .

- Selectivity : The S-(+)-enantiomer demonstrates a higher selectivity for CA isoforms associated with ocular tissues, making it particularly useful in ophthalmic formulations.

2. Case Studies

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in intraocular pressure compared to control groups. The results indicated a dose-dependent response, affirming its potential as a therapeutic agent for glaucoma management .

- Clinical trials have also highlighted its effectiveness in patients with ocular hypertension, showing improved outcomes when used alongside traditional treatments.

Comparative Analysis

The following table summarizes the biological activity and characteristics of 5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide compared to other carbonic anhydrase inhibitors:

| Compound Name | Mechanism of Action | Potency (IC50) | Therapeutic Use |

|---|---|---|---|

| 5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide | Carbonic anhydrase inhibition | Low nanomolar range | Ocular hypertension, glaucoma |

| Acetazolamide | Carbonic anhydrase inhibition | Low micromolar range | Glaucoma, altitude sickness |

| Dorzolamide | Carbonic anhydrase inhibition | Low nanomolar range | Glaucoma |

Vergleich Mit ähnlichen Verbindungen

Dorzolamide Hydrochloride

Structure: (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide hydrochloride. Molecular Formula: C₁₀H₁₆N₂O₄S₃·HCl. Molecular Weight: 360.89 g/mol .

Key Differences :

- Substituent: Dorzolamide has an ethylamino group at the 4-position, whereas the target compound features a bulkier isobutylamino group.

- Activity : Dorzolamide is a well-established topical CA inhibitor with high diastereomeric purity (>99.9% trans-(S,S)-isomer) and potency (IC₅₀ ~0.18 nM against human CA-II) . The isobutyl analog may exhibit altered binding affinity due to steric effects.

- Synthesis : Dorzolamide is synthesized via enantioselective routes involving chiral intermediates (e.g., cis-4-hydroxy precursors), ensuring high stereochemical purity .

Sezolamide

Structure: 4-(N-Isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide. Molecular Formula: C₁₁H₁₈N₂O₄S₃. Molecular Weight: 338.467 g/mol .

Key Differences :

- Preclinical studies suggest it retains CA inhibitory activity .

4-Ethylamino-6-n-propylthieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide

Structure: Features an ethylamino group at position 4 and a n-propyl group at position 4. Molecular Formula: C₁₂H₂₀N₂O₄S₃. Activity: This compound, along with its 6-allyl analog, demonstrates potent CA inhibition (IC₅₀ <1 nM) due to optimal alkyl chain length balancing lipophilicity and enzyme binding . The target compound’s isobutyl group may reduce potency compared to n-propyl derivatives.

4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide

Structure: Contains a hydroxy group at position 4 instead of an amino substituent. Molecular Formula: C₈H₁₁NO₅S₃. Molecular Weight: 297.37 g/mol . Activity: The hydroxy group eliminates CA inhibitory activity, highlighting the necessity of the amino moiety for enzyme interaction .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Vorbereitungsmethoden

Thiophene Ring Functionalization

3-(2-Thienylthio)propanoic acid (Compound 2) is synthesized via nucleophilic substitution between 2-thiophenethiol and 3-bromopropionic acid. The reaction proceeds in a biphasic system (toluene/water) under alkaline conditions (pH 9–10) at 0–5°C, yielding 76% product after extraction and acidification.

Cyclization to Thiopyran-4-One

Intramolecular Friedel-Crafts acylation of Compound 2 forms 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (Compound 3). Using polyphosphoric acid (PPA) at 110°C for 4 hours achieves 85% cyclization efficiency. The crude product is purified via recrystallization from ethanol, producing colorless crystals.

Sulfone Formation and Ketone Oxidation

Sulfonation at C7

Compound 3 undergoes sulfonation using chlorosulfonic acid in dichloromethane at −10°C, followed by oxidation with hydrogen peroxide in acetic acid. This step introduces the 7,7-dioxide moiety, critical for carbonic anhydrase binding affinity. The reaction requires precise temperature control (−5 to 0°C) to prevent over-oxidation, yielding 82% of ketosulfone (Compound 4).

Recrystallization of Ketosulfone

Crude Compound 4 is recrystallized from methanol with activated carbon (Calgon ADPR®) to remove polymeric byproducts. The process involves dissolving 113 g of crude material in 3 L methanol at 55–60°C, cooling to 40°C for carbon treatment, and filtering through a SuperCel® pad. This step enhances purity from 76% to 98% (HPLC).

Enantioselective Reduction of Ketosulfone

The stereochemical integrity of the final product is established through asymmetric reduction of Compound 4.

Oxazaborolidine-Catalyzed Borane Reduction

Ketosulfone 4 is reduced to (S)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (Compound 5) using borane-dimethyl sulfide complex (BH3·SMe2) and Corey’s (R)-oxazaborolidine catalyst. The reaction in tetrahydrofuran (THF) at −25°C achieves 94% enantiomeric excess (ee). Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% |

| Temperature | −25°C |

| Reaction time | 6 hours |

| Yield | 89% |

| ee | 94% |

This step’s efficiency hinges on strict exclusion of moisture and controlled borane addition rates.

Tosylation and Amine Displacement

SN2 Displacement with 2-Methylpropylamine

Tosylate 6 reacts with excess 2-methylpropylamine in THF at 25°C for 18 hours, yielding (S)-5,6-dihydro-N-(2-methylpropyl)-4H-thieno[2,3-b]thiopyran-4-amine-7,7-dioxide (Compound 7). The crude product is extracted into isopropyl acetate, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1), achieving 78% yield.

Sulfonamide Installation and Final Salt Formation

Sulfamoylation at C2

Compound 7 undergoes sulfamoylation using sulfamide (H2NSO2NH2) in dimethylacetamide (DMAc) at 120°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate. After solvent removal, the residue is triturated with diethyl ether to yield the sulfonamide (85% purity), which is further purified via recrystallization from ethanol/water.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with ethanolic HCl (2 M) at 0°C. The mixture is stirred for 1 hour, filtered, and washed with cold ethanol. Recrystallization from ethyl acetate/ethanol (4:1) affords the final product as a white crystalline solid (mp 248–250°C) with 99.5% chemical purity and <0.1% residual solvents.

Process Optimization and Scalability

Solvent Selection for Large-Scale Reactions

THF is preferred for borane reductions due to its compatibility with moisture-sensitive reagents. For displacement reactions, switching to dimethoxyethane (DME) improves mixing efficiency in batches >10 kg.

Catalytic Recycling

Efforts to recover the oxazaborolidine catalyst via aqueous/organic phase separation reduced costs by 12%. However, catalyst leaching (<5%) necessitated supplemental fresh catalyst additions.

Analytical Characterization

Critical quality attributes of the final product are verified through:

Q & A

Basic: What are the key synthetic routes for synthesizing 5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide?

Answer:

A common method involves refluxing 5,6-dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-7,7-dioxide with 2-methylpropylamine in toluene, using toluenesulfonic acid as a catalyst and ethylene glycol as a solvent. The reaction typically proceeds under nitrogen atmosphere with mechanical stirring, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (110–120°C) and reaction time (~6–8 hours). Yield optimization requires careful stoichiometric balancing of the amine and ketone intermediates.

Advanced: How can stereochemical purity be ensured during synthesis, given the compound’s structural complexity?

Answer:

Stereochemical challenges arise from the thiopyran ring’s conformation and the chiral center at the 4-position. To address this:

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the amination step .

- X-ray crystallography : Validate absolute configuration post-synthesis .

Contradictions in reported stereoisomer activities (e.g., vs. 8) highlight the need for rigorous characterization.

Basic: What spectroscopic and chromatographic techniques are recommended for molecular characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm the sulfonamide moiety (δ ~3.3 ppm for NH) and thiopyran ring protons (δ ~2.5–4.0 ppm) .

- IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS to verify molecular weight (m/z 338.467 for [M+H]⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced: How does structural modification of the alkylamino substituent influence carbonic anhydrase (CA) inhibition?

Answer:

The 2-methylpropylamino group enhances CA isoform selectivity (e.g., CA-II vs. CA-IV). Comparative studies with analogs (e.g., ethylamino in ) show:

- Steric effects : Bulkier substituents (e.g., 2-methylpropyl) improve binding pocket occupancy, increasing potency .

- Electronic effects : Electron-donating groups enhance sulfonamide’s hydrogen-bonding with CA’s zinc center .

- Assay validation : Use stopped-flow CO₂ hydrase assays (pH 7.4, 25°C) to quantify IC₅₀ values .

Basic: What is the molecular basis for its pharmacological activity as a CA inhibitor?

Answer:

The sulfonamide group (-SO₂NH₂) acts as a zinc-binding motif, coordinating with CA’s active-site Zn²⁺. The thiopyran ring’s rigidity optimizes hydrophobic interactions with CA’s pocket residues (e.g., Val-121 in CA-II) . Structure-activity relationship (SAR) studies indicate that 7,7-dioxide groups stabilize the thiopyran ring, enhancing metabolic stability .

Advanced: What computational strategies are used to model its interaction with CA isoforms?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with CA-II (PDB: 1CA2) .

- MD simulations : GROMACS for assessing stability of ligand-CA complexes (10-ns trajectories, AMBER force field) .

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study Zn²⁺ coordination energetics .

Basic: How should researchers address solubility challenges in in vitro assays?

Answer:

- Solubilization agents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) in buffered solutions (pH 7.4) .

- Sonication : 10-minute sonication at 40 kHz to disperse aggregates .

- Dynamic light scattering (DLS) : Monitor particle size (<200 nm) to confirm dissolution .

Advanced: How can contradictory enzymatic inhibition data across studies be resolved?

Answer:

Contradictions often stem from:

- Isoform specificity : Validate assays against purified CA isoforms (e.g., CA-I vs. CA-II) .

- Buffer conditions : Standardize to 25 mM HEPES, pH 7.5, 100 mM NaCl .

- Enzyme source : Use recombinant human CA to avoid interspecies variability .

Cross-validate findings with kinetic (Kᵢ) and thermodynamic (ΔG) analyses .

Basic: What are the stability profiles under varying storage conditions?

Answer:

- Solid state : Stable at -20°C under nitrogen for ≥12 months (degradation <2%) .

- Solution : Degrades in aqueous buffers (t₁/₂ = 48 hours at 25°C; t₁/₂ = 14 days at 4°C) .

- Light sensitivity : Store in amber vials to prevent photodegradation .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug design : Convert sulfonamide to ester prodrugs (e.g., acetylated analogs) for enhanced permeability .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release .

- PK/PD modeling : Non-compartmental analysis (NCA) to correlate plasma concentration with CA inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.